molecular formula C34H27ClO9 B3256710 b-D-Glucopyranosyl chloride, tetrabenzoate CAS No. 27530-87-6

b-D-Glucopyranosyl chloride, tetrabenzoate

Cat. No. B3256710
CAS RN: 27530-87-6
M. Wt: 615.0 g/mol
InChI Key: RPAFUVNYMMOOKJ-CMPUJJQDSA-N
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Description

“b-D-Glucopyranosyl chloride, tetrabenzoate” is a chemical compound . It is a derivative of β-D-Glucopyranose , which is a common natural product and exhibits strong biological properties .


Synthesis Analysis

The synthesis of “this compound” and its congeners can be achieved through the selective b-glycosidation of benzyl alcohol with D-glucose, catalyzed by the immobilized b-glucosidase (EC 3.2.1.21) from almonds . The chemical synthesis of such compounds is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-chlorooxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27ClO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAFUVNYMMOOKJ-CMPUJJQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27ClO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228114
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27530-87-6
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-D-Glucopyranosyl chloride, tetrabenzoate
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b-D-Glucopyranosyl chloride, tetrabenzoate
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b-D-Glucopyranosyl chloride, tetrabenzoate
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b-D-Glucopyranosyl chloride, tetrabenzoate
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b-D-Glucopyranosyl chloride, tetrabenzoate
Reactant of Route 6
b-D-Glucopyranosyl chloride, tetrabenzoate

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